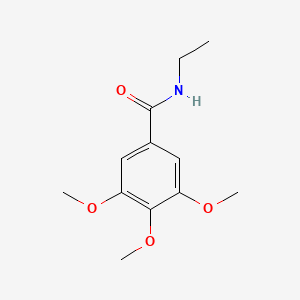
3-methoxy-N-3-quinolinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-3-quinolinylbenzamide, also known as MW-151, is a small molecule that has been studied for its potential therapeutic effects in various neurological disorders. It is a potent inhibitor of proinflammatory cytokines, which are known to play a role in the development and progression of neuroinflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-3-quinolinylbenzamide involves the inhibition of proinflammatory cytokines by blocking the activation of the transcription factor NF-κB. This leads to a reduction in the expression of inflammatory genes and a decrease in the production of cytokines. In addition, it has been shown to increase the expression of anti-inflammatory cytokines such as IL-10, which further dampens the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-3-quinolinylbenzamide include a reduction in the production of proinflammatory cytokines, an increase in the expression of anti-inflammatory cytokines, and a decrease in neuroinflammation. It has been shown to improve cognitive function and reduce neurodegeneration in animal models of traumatic brain injury and Alzheimer's disease. In addition, it has been shown to have a neuroprotective effect in models of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methoxy-N-3-quinolinylbenzamide in lab experiments include its potent inhibitory effect on proinflammatory cytokines, its ability to improve cognitive function, and its neuroprotective effect. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
For research on 3-methoxy-N-3-quinolinylbenzamide include further studies on its efficacy in animal models of neurological disorders, optimization of its synthesis method to improve yield and purity, and investigation of its potential as a therapeutic agent in human clinical trials. In addition, research could focus on identifying new targets for this compound and exploring its potential for use in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-methoxy-N-3-quinolinylbenzamide involves the reaction of 3-aminoquinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium methoxide to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-3-quinolinylbenzamide has been studied for its potential therapeutic effects in various neurological disorders such as traumatic brain injury, Alzheimer's disease, and multiple sclerosis. It has been shown to inhibit the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to contribute to the pathogenesis of these diseases. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of traumatic brain injury and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methoxy-N-quinolin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-7-4-6-13(10-15)17(20)19-14-9-12-5-2-3-8-16(12)18-11-14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSZMHPWNWUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
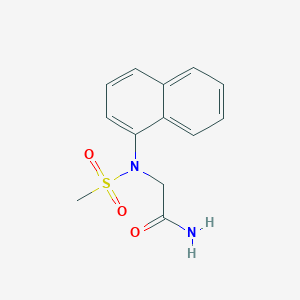
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)
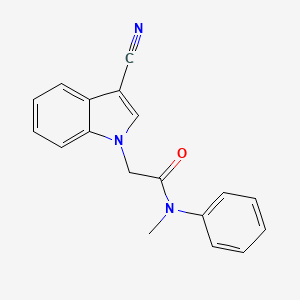
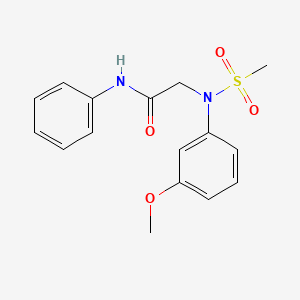
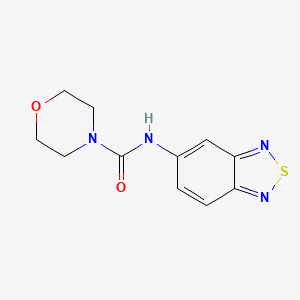
![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
